(13S)-vitexifolin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

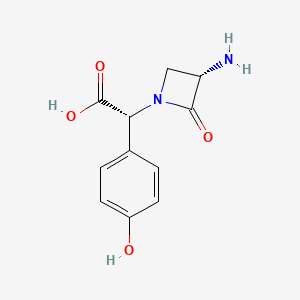

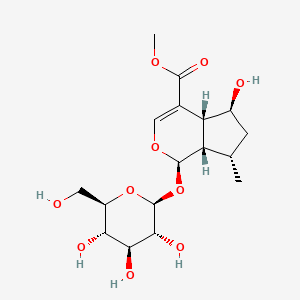

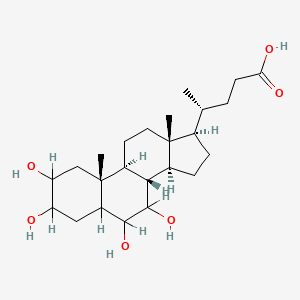

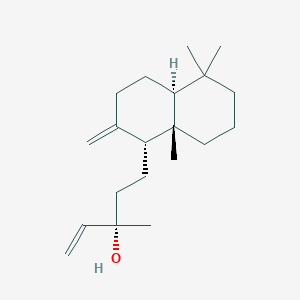

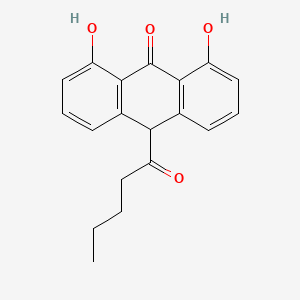

(13S)-vitexifolin A is a labdane diterpenoid in which the labdane skeleton has double bonds at positions 8(17) and 14 and carries an S-hydroxy group at position 13. It has a role as a metabolite. It is a labdane diterpenoid and a tertiary alcohol.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Mechanisms

Vitexifolin A has been recognized for its neuroprotective properties. Studies have highlighted its contribution to increasing neuroprotective factors and pathways, helping to counteract neurodegeneration targets like redox imbalance, neuroinflammation, abnormal protein aggregation, and cognitive/motor impairment reduction. This evidence suggests vitexifolin A's potential as a therapeutic agent in neurodegenerative diseases, although further exploration is recommended to fully understand its effects (Lima et al., 2018).

Antioxidant Activities in Oxidative Stress-related Diseases

Research on vitexifolin A has also indicated its potent antioxidant activities. It exhibits protective effects against oxidative damages, including reactive oxygen species, lipid peroxidation, and other oxidative stress-related damages in diseases like seizure, memory impairment, cerebral ischemia, neurotoxicity, and respiratory injury. The activation or inhibition of signaling pathways due to vitexifolin A's antioxidant activity is of particular interest. However, more in vivo research and clinical trials are suggested to validate its treatment potential for oxidative stress-related diseases (Babaei et al., 2020).

Phytochemical and Pharmacological Properties

The genus Vitex, to which vitexifolin A belongs, is known for its varied phytochemical composition and pharmacological activities. About 556 chemical constituents have been isolated from different Vitex species, exhibiting a spectrum of in-vitro and in-vivo pharmacological actions. These include managing inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders. Vitexifolin A's anticancer activity is particularly notable. The review calls for further research into the pharmacokinetics, molecular mechanisms, and safety profile of Vitex compounds, including vitexifolin A, to potentially develop drugs for human use (Sunil & Xu, 2019).

Essential Oils and Biological Activities of Vitex Genus

Vitex species, including the one producing vitexifolin A, are known for their production of essential oils and secondary compounds. These plants are traditionally used to manage women's complaints such as aging, menstrual, and menopausal issues. The essential oils of the Vitex genus have shown a range of biological activities including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities. Despite the promising pharmacological profiles, more clinical evaluations are required to consider these essential oils for pharmacy applications or as adjuvants to current medications (Zaki & Salleh, 2020).

Eigenschaften

Produktname |

(13S)-vitexifolin A |

|---|---|

Molekularformel |

C20H34O |

Molekulargewicht |

290.5 g/mol |

IUPAC-Name |

(3S)-5-[(1R,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |

InChI |

InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17+,19-,20-/m1/s1 |

InChI-Schlüssel |

CECREIRZLPLYDM-PIKOESSRSA-N |

Isomerische SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@H]2CC[C@@](C)(C=C)O)(C)C |

SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |

Kanonische SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-(4-Chlorophenyl)-3-methylbenzo[g]pteridine-2,4(3h,10h)-dione](/img/structure/B1209646.png)